Head-to-Head Lipophilicity Comparison with Non-Fluorinated Morpholinopyridine Boronic Acid
[5-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid exhibits a predicted LogP of 1.09 , while its direct non-fluorinated analog (2-morpholinopyridin-4-yl)boronic acid (CAS 952206-85-8) has a predicted LogP of -0.19 [1]. This 1.28 log unit increase, driven by the 5-fluoro substituent, places the target compound in a more favorable lipophilicity range for blood-brain barrier penetration and oral absorption, consistent with established medicinal chemistry principles [2].
| Evidence Dimension | Partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 1.09 |
| Comparator Or Baseline | (2-Morpholinopyridin-4-yl)boronic acid, LogP = -0.19 |
| Quantified Difference | ΔLogP = 1.28 (Target is >1 unit more lipophilic) |
| Conditions | Predicted values using vendor-supplied in silico models |
Why This Matters
A LogP shift of this magnitude is sufficient to alter a compound's pharmacokinetic classification and guide lead optimization decisions, making direct substitution by the non-fluorinated analog chemically invalid for maintaining a consistent ADME profile.
- [1] HZBP.cn. (n.d.). Product Datasheet: (2-Morpholinopyridin-4-yl)boronic acid, 99%, CAS 952206-85-8. View Source
- [2] Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. View Source
